molecular formula C22H34ClNO2 B2570725 {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride CAS No. 1189906-80-6

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride

Cat. No. B2570725
CAS RN: 1189906-80-6
M. Wt: 379.97
InChI Key: KSROGHHKMPHBIV-UHFFFAOYSA-N
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Description

The compound contains an adamantane moiety, which is a type of diamondoid and is known for its stability and unique geometric structure . The adamantane is connected to a hydroxypropyl group, which is a common moiety in many pharmaceuticals, and a phenylethylamine group, which is a class of compounds that often have psychoactive properties .


Molecular Structure Analysis

The adamantane moiety has a unique cage-like structure, which contributes to the stability of the compound . The hydroxypropyl and phenylethylamine groups are likely to contribute to the compound’s solubility and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific functional groups present. For example, the presence of the hydroxypropyl group might increase the compound’s solubility in water, while the adamantane moiety might contribute to its stability .

Scientific Research Applications

Inhibitors of Glucosylceramide Metabolism

This compound has been used in the development of Adamantan-1-yl-methoxy Functionalized 1-Deoxynojirimycin Derivatives as selective inhibitors of glucosylceramide metabolism . Glucosylceramide metabolism plays a crucial role in various biological processes, including cell growth and differentiation, and its dysregulation is associated with several diseases.

Synthesis of Functional Adamantane Derivatives

The compound is used in the synthesis of functional adamantane derivatives . Adamantane derivatives have a wide range of applications in medicinal chemistry due to their unique chemical and biological properties.

Development of Novel Methods for Preparation

The compound is used in the development of novel methods for the preparation of unsaturated adamantane derivatives . These derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives.

Polymerization Reactions

Unsaturated adamantane derivatives, which can be synthesized using this compound, are used in polymerization reactions . These reactions lead to the creation of diamond-like bulky polymers such as diamondoids.

Quantum-Chemical Calculations

The compound is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives . This helps in elucidating the mechanisms for their chemical and catalytic transformations.

Synthesis of Bioactive Compounds

Adamantane derivatives synthesized using this compound can be used in the synthesis of bioactive compounds . These compounds have potential applications in the pharmaceutical industry.

Production of High-Energy Fuels and Oils

Adamantane derivatives, synthesized using this compound, can be used in the production of high-energy fuels and oils . This is due to the high stability and energy content of adamantane derivatives.

Creation of New Materials Based on Natural and Synthetic Nanodiamonds

The compound is used in the creation of new materials based on natural and synthetic nanodiamonds . These materials have potential applications in various fields, including electronics and medicine.

properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO2.ClH/c1-16(20-5-3-2-4-6-20)23-13-21(24)14-25-15-22-10-17-7-18(11-22)9-19(8-17)12-22;/h2-6,16-19,21,23-24H,7-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSROGHHKMPHBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride

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